molecular formula C19H15N3O4 B13936296 Carbamic acid, (3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)-, phenylmethyl ester (9CI)

Carbamic acid, (3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)-, phenylmethyl ester (9CI)

Cat. No.: B13936296
M. Wt: 349.3 g/mol
InChI Key: KOIFLURPAVDTDH-UHFFFAOYSA-N
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Description

Carbamic acid, (3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)-, phenylmethyl ester (9CI) is a chemical compound with the molecular formula C19H15N3O4 It is known for its unique structure, which includes a quinoline ring system substituted with cyano, methoxy, and oxo groups, as well as a phenylmethyl ester moiety

Preparation Methods

The synthesis of Carbamic acid, (3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)-, phenylmethyl ester (9CI) typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

Carbamic acid, (3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)-, phenylmethyl ester (9CI) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions vary depending on the specific reagents and conditions used.

Scientific Research Applications

Carbamic acid, (3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)-, phenylmethyl ester (9CI) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Carbamic acid, (3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)-, phenylmethyl ester (9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline ring system allows it to bind to specific active sites, inhibiting or modulating the activity of target proteins. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar compounds to Carbamic acid, (3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)-, phenylmethyl ester (9CI) include other quinoline derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples of similar compounds include:

  • Quinoline-4-carboxylic acid derivatives
  • 6-Methoxyquinoline derivatives
  • Cyanoquinoline derivatives

The uniqueness of Carbamic acid, (3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)-, phenylmethyl ester (9CI) lies in its specific combination of substituents, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C19H15N3O4

Molecular Weight

349.3 g/mol

IUPAC Name

benzyl N-(3-cyano-6-methoxy-4-oxo-1H-quinolin-7-yl)carbamate

InChI

InChI=1S/C19H15N3O4/c1-25-17-7-14-15(21-10-13(9-20)18(14)23)8-16(17)22-19(24)26-11-12-5-3-2-4-6-12/h2-8,10H,11H2,1H3,(H,21,23)(H,22,24)

InChI Key

KOIFLURPAVDTDH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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